Adenylosuccinic acid (ASA) is a naturally occurring small molecule dicarboxylate. [] It plays a crucial role in purine nucleotide metabolism, particularly in the biosynthesis of adenosine monophosphate (AMP). [, , ] ASA acts as an intermediate in the conversion of inosinic acid (IMP) to AMP. [, , ] This conversion is essential for various cellular processes, including energy metabolism, DNA and RNA synthesis, and signal transduction. []
ASA is found in various organisms, including bacteria, yeast, fungi, and mammals. [, , ] It is primarily studied in the context of metabolic disorders and potential therapeutic applications for diseases involving dysregulated purine nucleotide metabolism, such as Duchenne muscular dystrophy (DMD). [, , ]
Adenylosuccinic acid is classified as a dicarboxylic acid and a purine nucleotide derivative. It is primarily synthesized in the body from inosine monophosphate and L-aspartate through enzymatic reactions involving adenylosuccinate synthetase. This compound is an important intermediate in the metabolism of purines and is particularly relevant in tissues with high energy demands, such as muscle and brain tissue .
The synthesis of adenylosuccinic acid can be achieved through several methods:
Adenylosuccinic acid has a complex molecular structure characterized by the following features:
The stereochemistry of adenylosuccinic acid is crucial for its biological activity, particularly in its interaction with enzymes involved in nucleotide metabolism.
Adenylosuccinic acid participates in several important biochemical reactions:
The mechanism of action of adenylosuccinic acid primarily revolves around its role in the purine nucleotide cycle:
This mechanism underscores its potential therapeutic applications in conditions characterized by impaired energy metabolism.
Adenylosuccinic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications in drug formulation.
Adenylosuccinic acid has several scientific applications:
Adenylosuccinic acid (ASA; also known as adenylosuccinate or succinyl-AMP) is an obligatory intermediate in the de novo purine biosynthesis pathway and the purine nucleotide cycle (PNC). Its chemical structure (C₁₄H₁₈N₅O₁₁P) features a succinyl moiety appended to the adenine ring via an aspartate-derived linkage, enabling its dual metabolic roles [1]. ASA is synthesized from inosine monophosphate (IMP) and aspartate through adenylosuccinate synthetase (ADSS), requiring GTP as an energy source. Subsequently, adenylosuccinate lyase (ADSL) cleaves ASA into adenosine monophosphate (AMP) and fumarate [1] [5]. This fumarate output directly links purine metabolism to mitochondrial energetics by feeding into the tricarboxylic acid (TCA) cycle and malate-aspartate shuttle, thereby synchronizing cytosolic nucleotide recycling with oxidative phosphorylation [1] [3].
ASA’s position in metabolic networks extends beyond AMP production:
Table 1: Key Metabolic Reactions Involving Adenylosuccinic Acid
Reaction | Enzyme | Products | Physiological Role | |
---|---|---|---|---|
IMP + Aspartate → ASA | ADSS | ASA, GDP, Pi | De novo AMP synthesis | |
ASA → AMP + Fumarate | ADSL | AMP, Fumarate | TCA cycle anaplerosis, Nrf2 activation | |
ASA → Succinyladenosine | Cytosolic 5'-nucleotidase | Succinyladenosine | Biomarker for ADSL deficiency | [7] |
ASA’s therapeutic potential emerged unexpectedly from 1980s investigations into Duchenne muscular dystrophy (DMD). Researchers at Indiana University School of Medicine, led by Dr. Charles Bonsett, identified lipid accumulation and mitochondrial dysfunction (specifically isocitrate dehydrogenase impairment) in DMD myofibers. Screening metabolites revealed ASA uniquely reversed TCA cycle defects in vitro, preventing lipid biosynthesis in human DMD muscle explants—an effect absent with AMP, ADP, or ATP [1].
This discovery spurred clinical development:
Despite promising results, ASA was abandoned as an orphan drug when DMD’s primary cause (dystrophin gene mutations) was discovered in 1986–1987. Funding shifted toward gene therapies, though recent "omics" data reveal ADSS downregulation in DMD parallels deficiencies in ADSSL1 myopathy, reigniting interest in ASA’s metabolic compensation potential [1] [5].
Table 2: Timeline of Adenylosuccinic Acid Therapeutic Development
Period | Milestone | Outcome | |
---|---|---|---|
1984–1990s | Phase I/II trials for DMD | Biomarker improvement, no safety concerns | |
1986–1987 | Dystrophin gene discovery | Shift to gene-targeted therapies | |
2020s | Rediscovery via metabolomics/immunometabolism studies | Orphan drug revival for metabolic disorders | [1] |
ASA’s therapeutic value resides in its ability to correct immunometabolic imbalances prevalent in chronic diseases. Key mechanistic insights include:
Emerging disease linkages highlight ASA’s translational relevance:
Table 3: Disease Targets of Adenylosuccinic Acid Therapy
Disease Category | Pathogenic Mechanism | ASA Intervention | |
---|---|---|---|
Muscular Dystrophies | Mitochondrial dysfunction, lipid accumulation | TCA cycle restoration, lipid clearance | |
Type 2 Diabetes | Impaired insulin secretion | Glucose-dependent insulin exocytosis | |
Neuroinflammation | Microglial activation, ROS | Nrf2-mediated antioxidant response | |
Cancer | Tumor hypoxia, adenosine accumulation | Fumarate-mediated HIF suppression | [1] [4] [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7